Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride
Description
Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral piperazine derivative characterized by a six-membered piperazine ring containing a ketone group at the 6-position and a methyl ester moiety at the 2-position, with an (R)-configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in synthesizing bioactive molecules or prodrugs . Its molecular formula is C₆H₁₁N₂O₃·HCl, with a molecular weight of 210.63 g/mol. The compound is typically synthesized via esterification of the corresponding carboxylic acid followed by salt formation with hydrochloric acid .
Piperazine derivatives are widely used in drug discovery due to their conformational flexibility and ability to act as hydrogen bond donors/acceptors. This compound’s stereochemistry and functional groups make it a versatile scaffold for targeting enzymes or receptors in neurological and antimicrobial therapies.
Properties
IUPAC Name |
methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-11-6(10)4-2-7-3-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBLXVFSPXLAC-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550997-05-0 | |
| Record name | methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride typically involves the reaction of piperazine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives. Substitution reactions result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table compares Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride with key analogues based on structural similarity, functional groups, and applications:
Key Comparative Analysis
Stereochemical Impact
- The (2R)-configuration of the target compound distinguishes it from (S)-enantiomers like (S)-5-oxopiperazine-2-carboxylic acid hydrochloride. Enantiomeric purity is critical in drug design, as it affects binding affinity to chiral targets (e.g., enzymes) .
Functional Group Modifications
- Ester vs. Carboxylic Acid: The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives, influencing membrane permeability. Conversely, the acid form (e.g., (2R)-6-oxopiperazine-2-carboxylic acid) offers higher aqueous solubility, beneficial for intravenous formulations .
- Acetylated Derivatives : Methyl 1-acetylpiperazine-2-carboxylate (similarity score 0.92) introduces an acetyl group, which may reduce metabolic degradation by esterases, prolonging half-life .
Ring Size and Flexibility
- Piperazine (6-membered) vs. pyrrolidine (5-membered, as in D-proline methyl ester hydrochloride): Piperazine derivatives exhibit greater conformational flexibility, enabling diverse binding modes. Pyrrolidine-based compounds are more rigid, often used to restrict molecular conformation in protease inhibitors .
Biological Activity
Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride, a compound with the CAS number 2550997-05-0, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
This compound is synthesized through the reaction of piperazine with methyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired compound while managing byproducts effectively. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for its functional versatility in biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects. For instance, it may act as an inhibitor of enzymes involved in disease pathways, thereby exerting antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic signaling pathways. This effect is particularly relevant in the context of developing new chemotherapeutic agents that target specific cancer types .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Efficacy Against Bacteria :
- Cytotoxicity in Cancer Cells :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| Piperazine | Basic structure | Limited activity | Parent compound |
| Methyl piperazine | Similar structure without oxo group | Moderate activity | Lacks carboxylate |
| 6-Oxopiperazine-2-carboxylate | Lacks methyl group | Antimicrobial properties | Similar to target compound |
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research and development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, and how is enantiomeric purity optimized?
- Answer: Synthesis typically involves multi-step reactions starting from chiral precursors. For example, analogous piperazine derivatives are synthesized via enantioselective catalysis or resolution techniques. Ensuring enantiomeric purity requires chiral chromatography or HPLC, as highlighted in studies on structurally related morpholine derivatives . Post-synthesis purification using reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as described in protocols for related hydrochloride salts . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability .
Q. How can researchers mitigate hydrolysis or degradation of this compound during storage?
- Answer: Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Stability studies on similar hydrochlorides recommend desiccants to prevent moisture uptake, which accelerates degradation. Periodic HPLC analysis is advised to monitor purity over time .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride?
- Answer: Discrepancies may arise from batch-to-batch variability in enantiomeric purity or differences in assay conditions (e.g., pH, solvent). Replicate studies under standardized protocols (e.g., fixed ligand concentrations, controlled temperature) are essential. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) can clarify binding affinities, as demonstrated in receptor interaction studies .
Q. How can X-ray crystallography be leveraged to confirm the absolute configuration of this compound?
- Answer: Single-crystal X-ray diffraction using SHELXL for refinement ( ) is the gold standard. Crystallize the compound in a solvent system (e.g., methanol/diethyl ether) to obtain high-quality crystals. Low-temperature data collection (100 K) minimizes thermal motion artifacts, enabling precise determination of the (2R) configuration .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
- Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations can model binding modes to receptors like GPCRs or enzymes. Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Studies on morpholine analogs highlight the importance of protonation state adjustments for accurate docking .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound under physiological conditions?
- Answer: Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions. Monitor degradation via LC-MS/MS over 24–72 hours. Identify degradation products (e.g., free piperazine or methyl ester hydrolysis) and correlate with activity loss. This approach is validated for hydrochloride salts in pharmacokinetic studies .
Q. What experimental controls are critical when studying this compound’s role as a chiral building block in drug synthesis?
- Answer: Include racemic controls to benchmark enantioselectivity. Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s catalyst) to assess stereochemical outcomes. Purity of intermediates should be verified at each step via TLC and NMR, as emphasized in synthetic workflows for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
